REACTION_CXSMILES
|
[F:1][C:2]1[CH:11]=[CH:10][C:5]([NH:6][C:7](=O)[CH3:8])=[CH:4][CH:3]=1.BrC1C=[CH:17][C:16]([F:19])=[CH:15][CH:14]=1.C([O-])([O-])=O.[K+].[K+]>CN1CCCC1=O>[F:1][C:2]1[CH:11]=[CH:10][C:5]([NH:6][C:7]2[CH:14]=[CH:15][C:16]([F:19])=[CH:17][CH:8]=2)=[CH:4][CH:3]=1 |f:2.3.4|
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Name
|
|
Quantity
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76.5 g
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Type
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reactant
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Smiles
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FC1=CC=C(NC(C)=O)C=C1
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Name
|
|
Quantity
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262.5 g
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Type
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reactant
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Smiles
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BrC1=CC=C(C=C1)F
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Name
|
|
Quantity
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76 g
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Type
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reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
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Cu2Br2
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Quantity
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157.8 g
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Type
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reactant
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Smiles
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|
Name
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Quantity
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600 mL
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Type
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solvent
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Smiles
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CN1C(CCC1)=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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were heated at 175°-180°
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Type
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CUSTOM
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Details
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to condense off, the mixture
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
|
Details
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at reflux for 7 days
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Duration
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7 d
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Type
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TEMPERATURE
|
Details
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The mixture was cooled to 60°
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Type
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CUSTOM
|
Details
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quenched into a mixture of 2 liters H2O, 600 ml ethylenediamine and 1.2 liters toluene
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Type
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FILTRATION
|
Details
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filtered
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Type
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CUSTOM
|
Details
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the toluene layer separated
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Type
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WASH
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Details
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back-washed 2×600 ml H2O
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Type
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ADDITION
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Details
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treated with activated carbon
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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CONCENTRATION
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Details
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concentrated to oily solids in vacuo
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Type
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TEMPERATURE
|
Details
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refluxed 18 hours
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Duration
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18 h
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Type
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CONCENTRATION
|
Details
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concentrated in vacuo to an oil
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Type
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CUSTOM
|
Details
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The oil was partitioned between 750 ml H2O and 750 ml
|
Type
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WASH
|
Details
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The water layer was washed 2× 200 ml ether
|
Type
|
WASH
|
Details
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back-washed 2×200 ml H2O
|
Type
|
ADDITION
|
Details
|
treated with activated carbon
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
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DISTILLATION
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Details
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distilled
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Type
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CUSTOM
|
Details
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to yield
|
Type
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CUSTOM
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Details
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purified title product 41.6 g, b.p. 158°-160°/2 mm
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Name
|
|
Type
|
|
Smiles
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FC1=CC=C(C=C1)NC1=CC=C(C=C1)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |